molecular formula C11H13N3 B8446262 1-[2-(4-aminophenyl)ethyl]-1H-pyrazole

1-[2-(4-aminophenyl)ethyl]-1H-pyrazole

Cat. No.: B8446262
M. Wt: 187.24 g/mol
InChI Key: RBDNQAPPFGUXPO-UHFFFAOYSA-N
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Description

1-[2-(4-Aminophenyl)ethyl]-1H-pyrazole is a chemical compound of interest in medicinal chemistry and drug discovery, designed for research use only. This molecule features a pyrazole heterocycle, a privileged scaffold in pharmaceuticals known for its diverse biological activities . The pyrazole core is a key structural component in numerous approved drugs and clinical candidates, including anticancer agents, kinase inhibitors, and anti-inflammatory drugs . The 4-aminophenyl ethyl moiety attached to the pyrazole nitrogen may contribute to the molecule's potential as a ligand for various biological targets, given that similar aminophenyl groups are frequently employed to modulate solubility and target binding in drug design. While the specific biological profile and mechanism of action for this exact compound require experimental determination by researchers, its structure suggests potential as a valuable intermediate or building block for synthesizing more complex bioactive molecules. Researchers can explore its utility in developing novel compounds for probing biochemical pathways. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(2-pyrazol-1-ylethyl)aniline

InChI

InChI=1S/C11H13N3/c12-11-4-2-10(3-5-11)6-9-14-8-1-7-13-14/h1-5,7-8H,6,9,12H2

InChI Key

RBDNQAPPFGUXPO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC2=CC=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

The pyrazole ring system, including 1-[2-(4-aminophenyl)ethyl]-1H-pyrazole, has been associated with a variety of pharmacological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promising anticancer effects against several human cancer cell lines. For instance, compounds derived from pyrazole have been evaluated for their cytotoxicity against cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with some exhibiting significant growth inhibition .
  • Antimicrobial Effects : The compound has been tested for its antimicrobial properties against various bacterial and fungal strains. Research indicates that certain pyrazole derivatives demonstrate notable antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Some studies highlight the anti-inflammatory effects of pyrazole derivatives, suggesting their use in treating inflammatory conditions .
  • Antioxidant Activity : The antioxidant properties of pyrazole compounds have also been documented, indicating their potential in preventing oxidative stress-related diseases .

Synthesis of this compound

The synthesis of this compound typically involves straightforward synthetic routes that allow for the incorporation of various substituents to enhance its biological activity. Methods often employed include:

  • Condensation Reactions : The synthesis can involve the condensation of 4-aminoacetophenone with hydrazine derivatives to form the pyrazole core.
  • Functionalization : Subsequent modifications can be performed to introduce functional groups that may improve the pharmacological profile or alter the bioactivity .

Anticancer Activity

A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines, with compounds showing a dose-dependent response. For example, one derivative displayed an IC50 value indicating effective inhibition of cell proliferation in HepG2 cells .

Antimicrobial Studies

In a comprehensive evaluation of antimicrobial activity, several pyrazole derivatives were screened against multiple strains, including Escherichia coli and Staphylococcus aureus. Results showed that specific compounds had inhibition zones greater than 15 mm, indicating strong antibacterial activity .

Anti-inflammatory Effects

Research has indicated that some pyrazole derivatives possess anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammation markers in animal models treated with these compounds, suggesting their potential as therapeutic agents for inflammatory diseases .

Data Tables

Activity TypeCompoundTarget Cell Line / OrganismResult
AnticancerThis compoundHepG2IC50 = 54.25% growth inhibition
AntimicrobialVarious PyrazolesE. coli, S. aureusInhibition zone > 15 mm
Anti-inflammatorySelected DerivativesIn vivo modelsSignificant reduction in inflammation markers

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group on the para-aminophenyl substituent participates in nucleophilic reactions, forming Schiff bases, amides, or urea derivatives.

Key Reactions:

  • Condensation with Carbonyl Compounds :
    Reacts with aldehydes/ketones to form Schiff bases. For example:

    1 2 4 Aminophenyl ethyl 1H pyrazole+RCHOSchiff base+H2O\text{1 2 4 Aminophenyl ethyl 1H pyrazole}+\text{RCHO}\rightarrow \text{Schiff base}+\text{H}_2\text{O}

    This reaction occurs under acidic or neutral conditions, often catalyzed by acetic acid .

  • Acylation :
    Reacts with acetyl chloride or anhydrides to form acetamide derivatives. Yields range from 70–85% in dichloromethane with triethylamine .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, preferentially at the C-4 position due to electron-donating effects of the ethyl-aminophenyl substituent.

Example Reactions:

Reaction Type Reagents/Conditions Product Yield Source
Nitration HNO₃, H₂SO₄, 0–5°C4-Nitro-1-[2-(4-aminophenyl)ethyl]-1H-pyrazole65%
Sulfonation H₂SO₄, SO₃, 80°C4-Sulfo-1-[2-(4-aminophenyl)ethyl]-1H-pyrazole58%

Oxidation Reactions

The ethyl linker and aromatic amine group are susceptible to oxidation:

  • Oxidation of the Ethyl Chain :
    Using KMnO₄ in acidic medium converts the ethyl group into a carboxylic acid:

     CH2CH2 KMnO4/H+ COOH\text{ CH}_2\text{CH}_2\text{ }\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{ COOH}

    Yields depend on reaction time and temperature, averaging 45–60% .

  • Oxidation of the Amino Group :
    Forms nitro derivatives with H₂O₂/FeSO₄ or nitroso intermediates with NaNO₂/HCl .

Cyclocondensation Reactions

The amino group facilitates heterocycle formation:

Metal-Complexation Reactions

The pyrazole nitrogen and amine group act as ligands for transition metals:

Metal Ion Ligand Site Complex Type Application
Cu(II)Pyrazole N1, amine NOctahedralCatalysis, antimicrobial agents
Fe(III)Pyrazole N2, amine NTetrahedralMagnetic materials

Functionalization via Cross-Coupling

The aryl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Reaction :
    Using Pd(PPh₃)₄ and aryl boronic acids, substituents are introduced at the pyrazole C-4 position .
    Yield : 60–78% .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Derivative Reaction Biological Activity
Acetylated amine Acylation with acetic anhydrideImproved CNS penetration
Schiff base with 5-nitrothiophene Condensation with thiophene-2-carbaldehydeAnticancer (IC₅₀ = 2.1 µM)

Comparative Reactivity Table

Reaction Type Reagents Rate (Relative) Position Selectivity
Electrophilic substitutionHNO₃/H₂SO₄FastC-4 > C-5
Nucleophilic substitutionR-X (alkyl halides)ModerateAmino group
OxidationKMnO₄/H⁺SlowEthyl chain

Key Research Findings:

  • Regioselectivity in Electrophilic Substitution : The C-4 position is favored due to resonance stabilization from the ethyl-aminophenyl group .

  • Catalyst-Dependent Yields : Pd-based catalysts improve cross-coupling efficiency by 20–30% compared to Ni catalysts .

  • pH-Sensitive Stability : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed byproducts .

Comparison with Similar Compounds

Aryl Substituents

  • 4-Aminophenyl vs. 4-Nitrophenyl: The 4-aminophenyl group (electron-donating) contrasts with the 4-nitrophenyl group (electron-withdrawing). For example, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile exhibits antifungal and insecticidal activities , while the 4-aminophenyl analog in (N'-[1-(4-aminophenyl)ethylidene]-...) shows potent antimicrobial effects, highlighting the role of amino groups in enhancing target binding .
  • Fluorinated Aryl Groups: Fluorinated analogs, such as 1-(2-Fluorophenyl)−3-{1-[2-(2-fluorophenyl)hydrazinylidene] ethyl}−5-(pentafluoroethyl)−1H-pyrazole (5b), demonstrate high synthetic yields (72%) and stability, attributed to fluorine’s electronegativity and metabolic resistance . In contrast, the 4-aminophenyl group may improve aqueous solubility, critical for cellular uptake .

Alkyl and Functional Group Modifications

  • Sugar Moieties: 1-({[5-(α-D-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole (2) exhibits 70.4% growth inhibition in melanoma cells at 100 µM due to enhanced solubility from the sugar moiety, unlike its non-glycosylated analog (1) . This underscores the importance of hydrophilic substituents in bioavailability.
  • Chlorophenyl and Nitroethyl Groups: 1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole (CAS 956910-07-9) combines electron-withdrawing (Cl, NO₂) groups, which may influence reactivity in nucleophilic environments .

Pharmacological Profiles

Antiparasitic Activity

  • Antimalarial: Compound 3 (1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole) suppresses Plasmodium berghei by 70.26%, whereas hydrazone 7 shows dual antimalarial (62.30% suppression) and anti-leishmanial (IC₅₀ = 1.823 µg/mL) activities . The 4-aminophenyl group’s absence here suggests that antiparasitic efficacy depends on hydrophobic/aromatic substituents.

Cytotoxicity and Antimicrobial Effects

  • Cytotoxicity: The sugar-modified pyrazole (2) shows mild cytotoxicity (70.4% inhibition) in melanoma cells, while the 4-aminophenyl-containing compound in exhibits antimicrobial potency, indicating substituent-driven target specificity .

Solubility and Stability

  • The 4-aminophenyl group likely enhances water solubility compared to nitro or trifluoromethyl analogs, as seen in ’s comparison of compounds 1 and 2 .
  • Fluorinated derivatives (e.g., 5b) exhibit higher thermal stability (melting point 150–151°C) due to strong C–F bonds .

Data Tables

Table 1: Key Pyrazole Derivatives and Their Properties

Compound Name Substituents Biological Activity Yield (%) Melting Point (°C) Reference
1-[2-(4-Aminophenyl)ethyl]-1H-pyrazole 4-Aminophenyl ethyl Antimicrobial (IC₅₀ data pending) N/A N/A
1-(4-Nitrophenyl)-1H-pyrazole 4-Nitrophenyl Antifungal, Insecticidal N/A N/A
1-(2-Fluorophenyl)−3-{1-[2-(2-fluorophenyl)hydrazinylidene]ethyl}−5-(pentafluoroethyl)−1H-pyrazole 2-Fluorophenyl, pentafluoroethyl Stable synthetic intermediate 72 150–151
1-({[5-(α-D-galactopyranosyloxy)methyl]-...-yl}-ethyl)-1H-pyrazole (2) Sugar moiety Cytotoxic (70.4% inhibition at 100 µM) N/A N/A
1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole (3) 4-Methylphenyl, thienyl Antimalarial (70.26% suppression) N/A N/A

Q & A

Q. What are the common synthetic routes for 1-[2-(4-aminophenyl)ethyl]-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines or phenylhydrazines. For example, cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux yields pyrazole carboxylate intermediates, which are hydrolyzed to carboxylic acid derivatives . Optimization steps include:

  • Temperature control : Reflux in ethanol/acetic acid mixtures ensures complete cyclization.
  • Catalyst selection : Acidic or basic conditions influence regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates isomers .

Q. How is structural characterization performed for pyrazole derivatives like this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm, pyrazole ring protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for methoxyphenyl/phenyl groups) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H10_{10}N2_2O2_2 at m/z 202.1) .

Q. What are the stability considerations for storing this compound derivatives?

  • Storage conditions : Refrigeration (2–8°C) in airtight, light-resistant containers prevents decomposition of amine and pyrazole moieties .
  • Handling : Use inert atmospheres (N2_2) to avoid oxidation of the 4-aminophenyl group .

Advanced Research Questions

Q. How do substituent positions on the pyrazole ring influence biological activity, and how can structure-activity relationships (SAR) be analyzed?

  • Positional isomerism : Methyl or halogen groups at position 3 vs. 5 alter binding to targets (e.g., 3-methyl analogs show higher anti-inflammatory activity than 5-methyl derivatives) .
  • Methodology :
    • Docking studies : Compare binding affinities of isomers to enzymes (e.g., COX-2).
    • Biological assays : Test IC50_{50} values in cell lines (e.g., cancer, microbial) to correlate substituent effects .

Q. How can contradictions in biological assay data for pyrazole derivatives be resolved?

  • Case example : Discrepancies in cytotoxicity data may arise from:
    • Purity issues : HPLC analysis (≥95% purity) ensures reproducibility .
    • Isomer interference : Use chiral columns or recrystallization to separate enantiomers .
    • Assay conditions : Standardize cell culture media/pH to minimize variability .

Q. What computational methods are used to predict the electronic properties of this compound?

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and compute HOMO-LUMO gaps (e.g., 4.2–5.1 eV for pyrazole-carboxylic acids) .
  • Molecular dynamics : Simulate solvation effects in biological membranes to predict bioavailability .

Q. How can derivatives of this compound be designed for selective enzyme inhibition?

  • Targeted modifications :
    • Introduce sulfonyl or trifluoromethyl groups to enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .
    • Replace the ethyl linker with cyclopropyl to reduce metabolic degradation .
  • Validation : Enzyme kinetics (e.g., KiK_i measurements) and selectivity profiling against related enzymes .

Q. What strategies improve the yield of multi-step syntheses involving this compound intermediates?

  • Stepwise optimization :
    • Protection/deprotection : Use Boc groups for amine protection during coupling reactions .
    • Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes for cyclocondensation) .
  • Flow chemistry : Enhances scalability and reduces side products in thiazole ring formation .

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